1-(1-(2-Iodophenyl)ethyl)piperidin-4-one
Description
1-(1-(2-Iodophenyl)ethyl)piperidin-4-one is a piperidin-4-one derivative featuring a 2-iodophenyl group attached via an ethyl chain to the nitrogen atom of the piperidone ring. Piperidin-4-one scaffolds are widely explored in medicinal chemistry due to their structural versatility and bioactivity . The iodine atom in the 2-position of the phenyl group may enhance molecular interactions, such as halogen bonding, which can influence receptor binding or pharmacokinetic properties.
Properties
IUPAC Name |
1-[1-(2-iodophenyl)ethyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-10(12-4-2-3-5-13(12)14)15-8-6-11(16)7-9-15/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMIOUOFYXVNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1I)N2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-Iodophenyl)ethyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoacetophenone and piperidin-4-one.
Alkylation Reaction: 2-iodoacetophenone is reacted with piperidin-4-one in the presence of a base such as potassium carbonate to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-Iodophenyl)ethyl)piperidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Scientific Research Applications
1-(1-(2-Iodophenyl)ethyl)piperidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-(2-Iodophenyl)ethyl)piperidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenyl group can enhance binding affinity to certain biological targets, while the piperidinone moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
1-(2-Phenylethyl)piperidin-4-one
- Structure : Lacks the iodine atom, featuring a simple phenyl group instead of 2-iodophenyl.
- Biological Activity: Piperidin-4-one derivatives with phenyl groups are precursors to psychoactive substances, as noted in the Red List of precursors .
1-[2-(2-Methyl-5-nitro-imidazol-1-yl)-ethyl]-piperidin-4-one
- Structure : Contains a nitroimidazole moiety instead of 2-iodophenyl.
- Application : Used in the synthesis of TNP-2198, a dual-targeted antibiotic combining rifamycin and nitroimidazole pharmacophores .
- Key Difference : The nitroimidazole group confers antiparasitic and antibacterial activity, whereas the iodine in the target compound may favor different therapeutic applications .
Aliphatic and Heterocyclic Substituents
1-(Prop-2-yn-1-yl)piperidin-4-one
1-[2-(Morpholin-4-yl)ethyl]piperidin-4-one
- Structure : Incorporates a morpholine ring via an ethyl linker.
- Application : Used in life science research, though specific biological data are unavailable .
- Key Difference : The morpholine group enhances water solubility and metabolic stability compared to hydrophobic aryl substituents .
Substituted Arylpiperidin-4-ones with Pharmacological Relevance
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one
1-(7-Fluoroquinolin-8-yl)piperidin-4-one
- Structure: Substituted with a fluoroquinoline heterocycle.
Comparative Data Table
Key Findings and Implications
- Halogen Effects: The 2-iodophenyl group in the target compound may improve binding affinity through halogen bonding compared to non-halogenated analogs .
- Substituent Diversity: Aliphatic (e.g., propargyl) and heterocyclic (e.g., morpholine, quinoline) substituents modulate solubility, stability, and target specificity .
- Pharmacological Potential: Aryl and heteroaryl substitutions at specific positions (e.g., 2 and 6 in trimethoxyphenyl derivatives) enhance antimicrobial and antitumor activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
